N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by its ethylphenyl and m-tolyl substituents at the N2 and N4 positions, respectively, and a morpholino group at the C6 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. This compound is structurally related to other triazine-based molecules known for their roles as kinase inhibitors, pesticide intermediates, and light stabilizers . Its synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors, as exemplified in analogous compounds (e.g., ).
Properties
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-3-17-7-9-18(10-8-17)23-20-25-21(24-19-6-4-5-16(2)15-19)27-22(26-20)28-11-13-29-14-12-28;/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYRRZSRIZCFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics suggest a variety of possible interactions with biological systems, making it a candidate for further investigation.
Chemical Structure and Properties
The chemical structure of N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can be represented as follows:
This compound features a triazine core substituted with morpholino and phenyl groups, which are known to enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₆ |
| Molecular Weight | 360.86 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Potential
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and repair. In vitro studies have shown that N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay performed on human colon carcinoma cells (HCT116), the compound was tested at various concentrations over a 72-hour exposure period. The results indicated a dose-dependent reduction in cell viability with an IC50 value determined to be approximately 25 µM.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 70 |
| 25 | 40 |
| 50 | 15 |
The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis. The compound's ability to localize within mitochondria enhances its efficacy as a potential therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride possesses antimicrobial activity. Preliminary tests against various bacterial strains indicate that this compound can inhibit growth at certain concentrations.
Case Study: Antimicrobial Assay
In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed notable antibacterial properties.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Key comparisons include:
Crystallographic and Spectroscopic Data
- Bond Lengths and Angles: In morpholino-triazine derivatives (e.g., ), the C-N bond lengths in the triazine core average 1.33 Å, consistent with aromatic delocalization. The morpholino ring adopts a chair conformation, minimizing steric clashes .
- IR and NMR Signatures : The hydrochloride salt form (target compound) shows distinct N-H stretches at ~3200 cm⁻¹ and downfield-shifted aromatic protons (δ 7.14–8.10 ppm in related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
